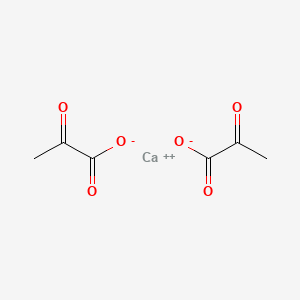
Calcium pyruvate
説明
Calcium pyruvate is a compound that is formed when pyruvic acid and calcium ions react with each other. It is a colorless, odorless, and water-soluble salt that is used as a dietary supplement. Calcium pyruvate has been studied for its potential use in weight loss and sports performance enhancement. It has also been studied as an antioxidant and for its ability to improve glucose metabolism. In addition, calcium pyruvate has been studied for its potential use in laboratory experiments to study enzyme kinetics, metabolic pathways, and metabolic regulation.
科学的研究の応用
Alleviation of Water Deficit in Agriculture
Calcium pyruvate has been studied for its potential to alleviate water stress in plants. An experiment with sugarcane showed that foliar application of calcium pyruvate could mitigate the effects of water deficit on chlorophyll a fluorescence and photosynthetic pigments, suggesting a beneficial role in drought-prone agricultural areas .
Enhancing Plant Stress Tolerance
Research indicates that exogenous calcium, including calcium pyruvate, can enhance plant tolerance to various abiotic stresses. It does so by stabilizing cell walls and membranes, regulating ion ratios, maintaining photosynthesis, and inducing stress resistance genes .
Gastrointestinal Health
Animal studies suggest that calcium pyruvate may possess anti-inflammatory properties that could benefit gastrointestinal health. For instance, it reduced inflammation in rats with drug-induced colon inflammation, indicating potential therapeutic applications .
Weight Management
Calcium pyruvate is commonly used as a weight loss supplement. It is believed to aid in the breakdown of fats and increase energy expenditure, which could contribute to weight management and obesity prevention .
作用機序
Target of Action
Calcium pyruvate is primarily targeted towards the body’s metabolic cycle. It is involved in the process of glycolysis, where carbohydrates are broken down to create energy . The primary targets of calcium pyruvate are the metabolic pathways involved in energy production and fat metabolism .
Mode of Action
Calcium pyruvate interacts with its targets by boosting the breakdown of fat in the body . It is involved in the metabolic cycle to produce energy in the body, so theoretically, taking it as a supplement could increase the amount of energy and fat burn one experiences . The combination of pyruvate and calcium is claimed to act as a potent fat burner . Your body burns fat and generates energy through a series of chemical reactions known as the Krebs cycle .
Biochemical Pathways
Calcium pyruvate affects the biochemical pathways involved in energy production and fat metabolism . Pyruvate is a key molecule in various physiological processes, acting as the gateway between the glycolysis pathway and the Krebs cycle . It is involved in the anabolic synthesis of fatty acids and amino acids . There is also growing evidence that it can directly influence nuclear activity and epigenetic modifications, forming the interface between the genome and the metabolic state of the cell .
Result of Action
The molecular and cellular effects of calcium pyruvate’s action include increased metabolism, improved energy levels, and breakdown of body fat for use as an energy source . It also contributes to carbohydrate digestion and has antioxidant activity for anti-aging . Furthermore, it has been suggested that calcium pyruvate may have anti-inflammatory characteristics that may benefit gastrointestinal and bone health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium pyruvate. For instance, in plants, exogenous application of calcium pyruvate has been shown to alleviate water deficit stress . In humans, the efficacy of calcium pyruvate as a weight loss supplement may be influenced by factors such as diet and physical activity . .
特性
IUPAC Name |
calcium;2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O3.Ca/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMCCLZMHPPKW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199976 | |
| Record name | Calcium pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium pyruvate | |
CAS RN |
52009-14-0 | |
| Record name | Calcium pyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-oxo-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V2CQZ19N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of calcium pyruvate on rumen fermentation in goats?
A: Studies show that supplementing goat diets with sunflower oil and calcium pyruvate can lead to a significant increase in the rumen content of specific fatty acids, including trans-vaccenic acid (TVA) and cis-9, trans-11 conjugated linoleic acid (CLA). [] This suggests that calcium pyruvate may have potential applications in manipulating rumen fermentation to produce desirable fatty acid profiles. Additionally, calcium pyruvate has been shown to alter the acetate-to-propionate ratio in the rumen of goats, potentially influencing energy utilization efficiency. [, ]
Q2: What is the molecular formula and weight of calcium pyruvate?
A2: Calcium pyruvate has a molecular formula of C6H6CaO6 and a molecular weight of 214.19 g/mol.
Q3: How stable is calcium pyruvate under different storage conditions?
A: While specific data on stability under various conditions was not provided in the provided research, a study highlighted the importance of parapyruvate content as an indicator of food safety in calcium pyruvate supplements. [] Additionally, research indicates that a method for producing highly pure and stable calcium pyruvate involves reacting calcium salts of organic acids or keto/hydroxy compounds with pyruvic acid. [] This method results in a product with good stability during prolonged storage.
Q4: Does calcium pyruvate exhibit any catalytic properties?
A: While the provided research does not delve into specific catalytic properties of calcium pyruvate, its role in biochemical pathways, particularly in carbohydrate metabolism, is well-documented. [, ] Further research could explore potential catalytic applications of calcium pyruvate, particularly in contexts related to its known metabolic roles.
Q5: What are the strategies for improving the solubility and bioavailability of calcium pyruvate?
A: One study mentions using a solubilizer to improve the solubility of calcium pyruvate in a beverage formulation. [] Further research is needed to explore additional formulation strategies, such as the use of nanoparticles or encapsulation techniques, to enhance the solubility and bioavailability of calcium pyruvate.
Q6: What is known about the absorption, distribution, metabolism, and excretion of calcium pyruvate?
A6: The provided research focuses primarily on the effects of calcium pyruvate on various parameters, with limited information available on its specific pharmacokinetic properties. Further research is needed to fully understand the ADME profile of calcium pyruvate.
Q7: Is there any evidence of resistance developing to the effects of calcium pyruvate?
A7: The provided research does not provide information regarding resistance or cross-resistance mechanisms associated with calcium pyruvate. Further investigation is needed to determine if long-term use of calcium pyruvate could lead to any form of resistance.
Q8: What is the safety profile of calcium pyruvate?
A: While most of the provided research indicates that calcium pyruvate is generally safe for consumption at tested dosages, one study highlighted a potential negative effect on HDL cholesterol levels. [] Additionally, the research highlighted the importance of considering impurities like parapyruvate, which can induce cellular senescence and neurodegeneration, in calcium pyruvate supplements. [, ] Therefore, careful consideration of dosage and product purity is crucial for ensuring safety.
Q9: What analytical methods are used to characterize and quantify calcium pyruvate?
A9: The provided research utilizes various analytical methods, including:
- Spectroscopy: Capillary gas chromatography for analyzing fatty acid composition in tissues. []
- Biochemical assays: Determination of blood lipid profiles (TC, TG, LDL-C, HDL-C), glucose, and insulin levels. [, ]
- Physiological measurements: Assessment of body weight, body mass index, fat pad weight, and exercise performance parameters. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



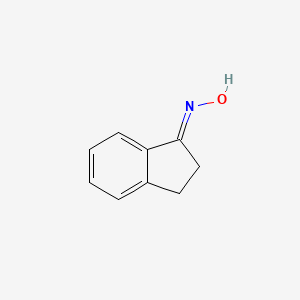
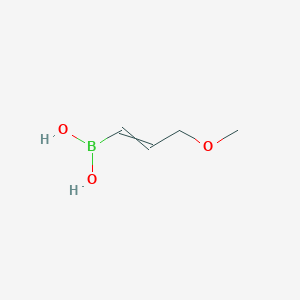
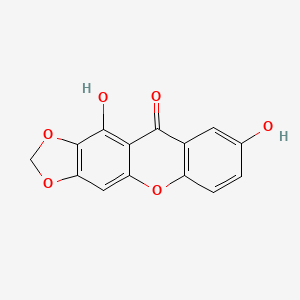

![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B1631067.png)
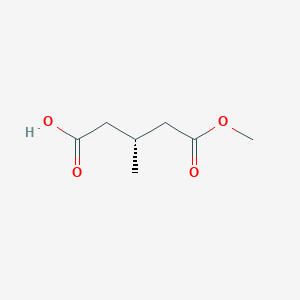
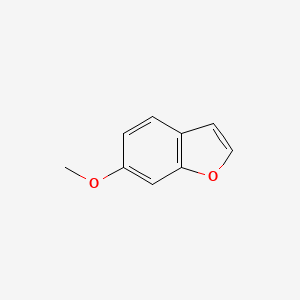

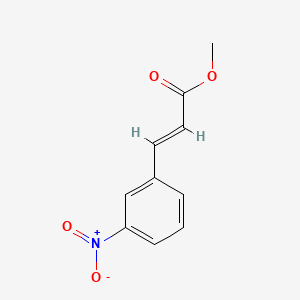
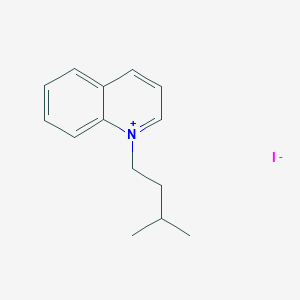

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
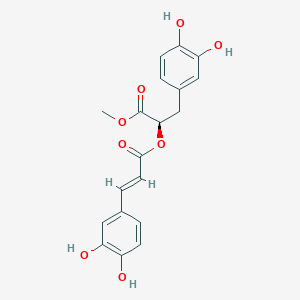
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)